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Compound of Interest

Compound Name:
Dimethyl (2-

Oxononyl)phosphonate-d15

Cat. No.: B565110 Get Quote

An in-depth technical guide on the synthesis of deuterated Dimethyl (2-Oxononyl)phosphonate,

designed for researchers, scientists, and drug development professionals.

Introduction
Dimethyl (2-oxononyl)phosphonate is a versatile β-ketophosphonate reagent frequently utilized

in organic synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction to form

α,β-unsaturated ketones[1]. The deuterated analogue, specifically Dimethyl (2-oxononyl-

d15)phosphonate, serves as a crucial tool in various scientific domains. Its applications include

use as an internal standard in mass spectrometry-based quantitative analysis, as a probe in

metabolic studies to elucidate pharmacokinetic profiles, and in the development of deuterated

drugs to potentially improve their metabolic stability and therapeutic properties[2][3].

This guide provides a comprehensive overview of a proposed synthetic strategy for preparing

deuterated Dimethyl (2-Oxononyl)phosphonate, complete with detailed experimental protocols,

expected quantitative data, and a visualization of the synthetic workflow. The proposed route is

based on established chemical transformations for the synthesis of β-ketophosphonates[1].

Proposed Synthetic Strategy
The synthesis of deuterated Dimethyl (2-Oxononyl)phosphonate can be efficiently achieved via

a two-step sequence. The overall strategy involves the acylation of the lithium salt of dimethyl

methylphosphonate with a deuterated acyl chloride.
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Preparation of Lithiated Dimethyl Methylphosphonate: Dimethyl methylphosphonate is

deprotonated using a strong base, such as n-butyllithium (n-BuLi), at a low temperature to

generate the corresponding nucleophilic carbanion in situ.

Acylation with Deuterated Nonanoyl Chloride: The generated phosphonate carbanion is then

reacted with a fully deuterated nonanoyl chloride (nonanoyl-d15 chloride). This nucleophilic

acyl substitution reaction forms the target β-ketophosphonate.

The workflow for this synthetic approach is illustrated below.
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Starting Materials

Reaction Sequence

Final Product

Dimethyl Methylphosphonate

Step 1: Deprotonation
(Formation of Lithiated Phosphonate)

n-Butyllithium (n-BuLi) Nonanoyl-d15 Chloride

Step 2: Acylation

Intermediate
(Lithiated DMMP)

Dimethyl (2-Oxononyl-d15)phosphonate

Click to download full resolution via product page

Caption: Synthetic workflow for deuterated Dimethyl (2-Oxononyl)phosphonate.

Experimental Protocols
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The following protocols are based on established methodologies for the synthesis of β-

ketophosphonates[1]. Researchers should perform a thorough risk assessment before

conducting any experiment.

Materials and Reagents
Reagent/Material CAS Number

Supplier
Suggestion

Notes

Dimethyl

methylphosphonate
756-79-6 Sigma-Aldrich, TCI Purity ≥98%

n-Butyllithium 109-72-8 Sigma-Aldrich, Acros
2.5 M solution in

hexanes

Nonanoyl-d15 chloride N/A Custom Synthesis
Prepared from

Nonanoic-d15 acid

Anhydrous

Tetrahydrofuran (THF)
109-99-9 Sigma-Aldrich, Acros Sure/Seal™ bottle

Diethyl ether

(anhydrous)
60-29-7 Fisher Scientific

Saturated Ammonium

Chloride (aq.)
12125-02-9 Fisher Scientific

Sodium Sulfate

(anhydrous)
7757-82-6 VWR

Protocol: Synthesis of Dimethyl (2-Oxononyl-
d15)phosphonate

Preparation of the Reaction Apparatus:

A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a

thermometer, a rubber septum, and an argon inlet.

The apparatus is flame-dried under a stream of argon and allowed to cool to room

temperature.
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Formation of the Lithiated Phosphonate:

Anhydrous tetrahydrofuran (THF, 80 mL) is added to the flask via syringe.

Dimethyl methylphosphonate (1.0 eq) is added to the THF.

The solution is cooled to -78 °C using a dry ice/acetone bath.

n-Butyllithium (1.05 eq, 2.5 M in hexanes) is added dropwise via syringe over 20 minutes,

ensuring the internal temperature does not exceed -70 °C.

The resulting solution is stirred at -78 °C for an additional 30 minutes.

Acylation Reaction:

A solution of Nonanoyl-d15 chloride (1.1 eq) in anhydrous THF (20 mL) is prepared in a

separate, dry flask under argon.

This solution is added dropwise to the cold (-78 °C) lithiated phosphonate solution over 30

minutes.

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to

room temperature overnight.

Work-up and Purification:

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride

solution (50 mL) at 0 °C.

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with

diethyl ether (3 x 50 mL).

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium

sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to yield the pure deuterated β-ketophosphonate.
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Data Presentation
Expected Yield and Purity

Product
Theoretical
Yield

Expected
Actual Yield

Purity (by
NMR/LC-MS)

Appearance

Dimethyl (2-

Oxononyl-

d15)phosphonat

e

Based on 1.0 eq

starting

phosphonate

75-85% >98%
Colorless to pale

yellow oil

Spectroscopic Characterization Data
The expected characterization data for Dimethyl (2-oxononyl-d15)phosphonate is presented

below. The data for the non-deuterated analogue (CAS 37497-25-9) serves as a reference

point[4].

Analysis
Non-Deuterated
(Expected)

Deuterated
(Expected)

Notes

Formula C₁₁H₂₃O₄P C₁₁H₈D₁₅O₄P

MW 250.27 g/mol 265.36 g/mol
Mass increase of

15.09 Da

¹H NMR

δ ~3.8 (d, 6H, OCH₃),

3.1 (d, 2H, P-CH₂),

2.7 (t, 2H, CO-CH₂),

1.6 (m, 2H), 1.3 (m,

8H), 0.9 (t, 3H, CH₃)

δ ~3.8 (d, 6H, OCH₃),

3.1 (d, 2H, P-CH₂)

Absence of signals for

the C₃-C₉ alkyl chain

³¹P NMR δ ~18-20 ppm δ ~18-20 ppm
Chemical shift should

be largely unaffected

MS (ESI+)
m/z 251.14 [M+H]⁺,

273.12 [M+Na]⁺

m/z 266.23 [M+H]⁺,

288.21 [M+Na]⁺

Confirms the

incorporation of 15

deuterium atoms
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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